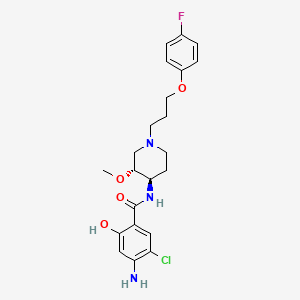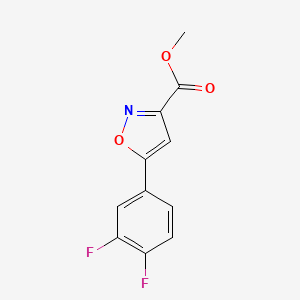
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a benzylidene group at the 7th position, a phenyl group at the 1st position, and a trifluoromethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole typically involves multi-step organic reactions. One common method includes the condensation of 4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole with benzaldehyde under basic conditions to form the benzylidene derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-1H-indazole
- 4,5,6,7-Tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
- 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-methyl-1H-indazole
Uniqueness
The presence of the trifluoromethyl group at the 3rd position distinguishes 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole from other similar compounds. This group significantly influences its chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C21H17F3N2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(7E)-7-benzylidene-1-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-indazole |
InChI |
InChI=1S/C21H17F3N2/c22-21(23,24)20-18-13-7-10-16(14-15-8-3-1-4-9-15)19(18)26(25-20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14H,7,10,13H2/b16-14+ |
InChI Key |
JNTZWVPFZOCPFF-JQIJEIRASA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)

![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)








![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
